molecular formula C24H16N2 B2896659 2,9'-Bi-9h-carbazole CAS No. 1226810-15-6

2,9'-Bi-9h-carbazole

Cat. No.: B2896659
CAS No.: 1226810-15-6
M. Wt: 332.406
InChI Key: JZAGTIXVDVWCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9’-Bi-9h-carbazole is a nitrogen-containing aromatic heterocyclic compound. It is a derivative of carbazole, which is known for its excellent optoelectronic properties, high charge carrier mobility, and morphological stability. These properties make it a potential candidate for various applications in nanodevices, rechargeable batteries, and electrochemical transistors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9’-Bi-9h-carbazole typically involves the coupling of two carbazole units. One common method is the double copper-catalyzed C-N coupling reaction of 2,2′-dibromobiphenyl and amines in the presence of air. This reaction is robust, proceeds in high yields, and tolerates a series of amines including neutral, electron-rich, electron-deficient aromatic amines, and aliphatic amines .

Industrial Production Methods: Industrial production methods for 2,9’-Bi-9h-carbazole are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,9’-Bi-9h-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated carbazole derivatives, dihydrocarbazole derivatives, and various substituted carbazole compounds .

Scientific Research Applications

2,9’-Bi-9h-carbazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,9’-Bi-9h-carbazole and its derivatives often involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2,9’-Bi-9h-carbazole is unique due to its specific structural configuration, which imparts distinct electronic and morphological properties. This makes it particularly suitable for applications requiring high charge carrier mobility and stability .

Properties

IUPAC Name

2-carbazol-9-yl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c1-4-10-21-17(7-1)18-14-13-16(15-22(18)25-21)26-23-11-5-2-8-19(23)20-9-3-6-12-24(20)26/h1-15,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAGTIXVDVWCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.